突变 EGFR 抑制剂 B30
描述
The mutant EGFR inhibitor B30 is a targeted therapeutic agent designed to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the development and progression of various cancers . This inhibitor specifically targets classical and non-classical oncogenic driver mutations and the C797S acquired resistance mutation .
Chemical Reactions Analysis
EGFR inhibitors work by binding to EGFR and inhibiting its tyrosine kinase activity, which in turn disrupts the downstream signaling cascades . This disruption prevents the malignant cells from proliferating .科学研究应用
新一代 EGFR-TKI:B30 已被确定为一类新型 EGFR-TKI(表皮生长因子受体酪氨酸激酶抑制剂)中的有前途的化合物。它对 EGFR 突变表现出有效的抑制活性,特别是在非小细胞肺癌 (NSCLC) 中,通过抑制 EGFR 磷酸化并在特定细胞系中诱导细胞凋亡。这支持了 B30 在克服 EGFR 驱动的 NSCLC 中的耐药性的潜力 (Zhang 等人,2018)。
双重抑制策略:针对 EGFR 和 B-Raf 激酶的双重抑制剂的研究已经确定了可以有效抑制两种激酶的化合物,这表明了一种克服黑色素瘤和结直肠癌患者耐药性的策略。这项研究突出了将此类双重抑制剂与 B30 联合用于治疗 EGFR 扩增的癌症的潜力 (Cheng 等人,2014)。
基于结构的药物设计:B30 的开发涉及基于结构的药物设计,以实现对致癌 EGFR 突变的高亲和力和选择性。这导致了发现对常见突变具有有效 EGFR 活性且对野生型 EGFR 具有选择性的化合物,使其适用于突变 EGFR 驱动的 NSCLC 的临床试验 (Planken 等人,2017)。
序列依赖性抗增殖作用:研究表明,涉及细胞毒性药物和 EGFR 抑制剂(如 B30)的联合治疗的顺序会显着影响对癌细胞的抗增殖作用。这表明治疗计划对于获得最佳治疗效果的重要性 (Morelli 等人,2005)。
EGFR 突变型 NSCLC 的合理治疗:对 B30 和类似抑制剂的研究为 EGFR 突变型 NSCLC 的合理治疗提供了见解。了解对这些药物的主要和获得性耐药机制对于开发有效的治疗方法至关重要 (Pao & Chmielecki, 2010)。
新型突变选择性抑制剂:新型突变选择性 EGFR 抑制剂的开发(对某些 EGFR 突变更有效,对野生型 EGFR 的效力较低)代表了一种解决肺癌治疗中耐药性的重要策略 (Zhou 等人,2009)。
作用机制
属性
IUPAC Name |
[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOUQSZKEPSXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FN9O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。